molecular formula C14H10N2O B6615875 3-[(3-Pyridinyl)methylene]indolin-2-one CAS No. 3367-89-3

3-[(3-Pyridinyl)methylene]indolin-2-one

Cat. No.: B6615875
CAS No.: 3367-89-3
M. Wt: 222.24 g/mol
InChI Key: ALVGMCFQOGIUFY-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Pyridinyl)methylene]indolin-2-one is a synthetic compound based on the privileged oxindole (indolin-2-one) scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. This specific derivative is designed for investigational use in oncology and inflammation biology. The oxindole core is a common feature in several approved anti-cancer drugs, such as Sunitinib, and is the subject of extensive research for developing new therapeutic agents . Researchers are particularly interested in oxindole derivatives for their ability to interact with key cellular signaling pathways. While the specific targets of this compound require experimental confirmation, closely related 3-substituted indolin-2-one derivatives have demonstrated potent anti-inflammatory activity by modulating critical pathways such as Akt, MAPK (JNK, ERK, p38), and NF-κB in immune cells . Furthermore, the oxindole scaffold is a proven template for kinase inhibition, a key mechanism in cancer research. Compounds with this core structure have been investigated as inhibitors of various kinase targets involved in tumor proliferation and survival . The incorporation of the 3-pyridinylmethylene moiety may influence the compound's binding affinity and selectivity profile, making it a valuable chemical tool for probing biological mechanisms. This product is offered to the scientific community for research purposes only. It is intended for in vitro analysis to elucidate novel biological pathways and for the development of potential new treatments for cancer and inflammatory diseases. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3Z)-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGMCFQOGIUFY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CN=CC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3367-89-3
Record name NSC92223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Mechanism and General Procedure

The Knoevenagel condensation is the most widely reported method for synthesizing 3-arylideneindolin-2-one derivatives, including 3-[(3-Pyridinyl)methylene]indolin-2-one. This reaction involves the acid-catalyzed dehydration of indolin-2-one and 3-pyridinecarbaldehyde to form a conjugated α,β-unsaturated ketone. As described in, the procedure typically involves refluxing equimolar amounts of indolin-2-one and 3-pyridinecarbaldehyde in glacial acetic acid for 3–6 hours. The acidic environment facilitates enolization of the indolin-2-one’s carbonyl group, followed by nucleophilic attack on the aldehyde’s electrophilic carbon, culminating in dehydration to form the methylene bridge.

Optimization of Reaction Conditions

Yields for this method are highly dependent on reaction time, temperature, and catalyst selection. For example, substituting acetic acid with a mixed solvent system (e.g., acetic acid and ethanol) can enhance solubility and reduce side reactions. In, analogous compounds such as 3-(4-(dimethylamino)benzylidene)indolin-2-one were synthesized in unquantified but "excellent" yields under similar conditions, suggesting comparable efficiency for the pyridinyl variant. Post-reaction purification often involves recrystallization from methanol or ethanol, though chromatographic methods may improve purity for sensitive derivatives.

Base-Mediated Alkylation and Subsequent Modification

Sodium Hydride-Assisted Alkylation

While less common for direct methylene bridge formation, sodium hydride (NaH) has been employed to functionalize the indolin-2-one nitrogen prior to condensation. For instance, details the preparation of N-phenyl-3-(4-pyridylmethyl)indolin-2-one via alkylation of oxindole with picolyl chlorides under inert conditions. Although this method primarily targets C3-alkylated products, modifying the electrophile to 3-pyridinecarbaldehyde (instead of alkyl halides) could theoretically yield the desired compound through a two-step process: N-alkylation followed by oxidation.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) offers an alternative route for introducing pyridinyl groups. As reported in, benzyltriethylammonium chloride facilitates the reaction of oxindole with picolyl chloride hydrochloride in a biphasic toluene-sodium hydroxide system. While this method achieved 70% yields for bis-pyridylmethyl derivatives, adapting it for 3-pyridinecarbaldehyde would require substituting the alkyl chloride with an aldehyde, necessitating re-optimization of solvent and catalyst.

Comparative Analysis of Synthetic Approaches

Yield and Purity Considerations

A synthesis route’s viability hinges on yield and scalability. Acid-catalyzed condensations (Method 1) are favored for their simplicity and minimal byproducts, whereas base-mediated methods (Method 2) offer greater control over nitrogen substitution but require additional steps. For example, reports a 70% yield for 3-(4-pyridylmethyl)indolin-2-one via PTC, but analogous yields for the methylene variant remain unreported.

Solvent and Catalyst Impact

  • Acetic Acid : Enhances reaction rate but may protonate the pyridinyl nitrogen, complicating purification.

  • DMF/THF : Suitable for NaH-mediated reactions but risk side reactions with aldehydes.

  • Ethanol : Improves solubility of polar intermediates but prolongs reaction times.

Experimental Protocols and Characterization

Detailed Synthesis of this compound

Materials : Indolin-2-one (1.47 g, 10 mmol), 3-pyridinecarbaldehyde (1.07 g, 10 mmol), glacial acetic acid (20 mL).
Procedure :

  • Combine reagents in acetic acid and reflux at 120°C for 4 hours.

  • Cool to room temperature, then pour into ice water.

  • Filter the precipitate and recrystallize from ethanol.
    Characterization :

  • IR : Absorptions at 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 1580 cm⁻¹ (aromatic C=C).

  • ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridinyl H

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinyl)methylene]indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinyl)methylene]indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like Akt, MAPK, and NF-κB. These interactions contribute to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antibacterial Activity: Nitroimidazole Hybrids

  • Compound 3g : 3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1–2 μg/mL .
  • Derivative 5f: Addition of a 5-nitro group and morpholinosulfonyl moiety (E-isomer) enhances activity, achieving MICs as low as 0.0625–0.125 μg/mL against MRSA and Gram-negative bacteria .
  • Comparison : The pyridinyl derivative lacks nitroimidazole’s nitro group, which is critical for redox cycling and bacterial DNA damage . This suggests 3-[(3-Pyridinyl)methylene]indolin-2-one may have weaker antibacterial activity unless modified with electron-withdrawing groups.
Table 1: Antibacterial Indolin-2-one Derivatives
Compound Substituent MIC (μg/mL) Key Features Reference
3g Nitroimidazole 1–2 Broad-spectrum, low hemolysis
5f Nitroimidazole + sulfonyl 0.0625 Enhanced Gram-negative coverage
Pyridinyl derivative Pyridine N/A Structural similarity to kinase inhibitors

Kinase Inhibition: Configuration-Dependent Activity

  • SU5402 (Z-configuration) : A 3-pyrrolylmethylene derivative selectively inhibits FGFR and VEGFR kinases by occupying the ATP-binding site .
  • E-Configuration Analogs : E-isomers (e.g., benzylidenyl derivatives) target EGFR instead, demonstrating kinase selectivity depends on substituent geometry .
  • Comparison : The pyridinyl derivative’s E-configuration (assumed based on synthesis protocols in ) may favor EGFR inhibition, similar to other E-configured indolin-2-ones. However, pyridine’s planar structure could alter hydrophobic interactions compared to pyrrole in SU5402 .
Table 2: Kinase Inhibitors with Indolin-2-one Core
Compound Configuration Target Kinases Key Interaction Reference
SU5402 Z FGFR, VEGFR Binds ATP pocket via pyrrole
E-3-Substituted derivatives E EGFR Hydrophobic pocket binding
Pyridinyl derivative E (assumed) Potential EGFR Pyridine’s π-π stacking with kinase

Anticancer Activity: Quinoline Hybrids

  • LM08: 3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one with a 6-Cl substitution shows selective cytotoxicity against ovarian cancer (IC₅₀: 7.7–48.8 μM) via apoptosis .
  • Comparison: The pyridinyl group in this compound lacks quinoline’s fused aromatic system and chlorine atom, which are critical for DNA intercalation and tubulin inhibition in LM08 . This suggests reduced anticancer potency unless further functionalized.

Q & A

Q. Table 1: Representative Synthetic Conditions

Reagent RatioSolventCatalystYield (%)Reference
1:1.2AcOHPiperidine65
1:1.5EtOHNH4OAc78

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the methylene bridge (δ 7.8–8.2 ppm for pyridinyl protons; δ 160–165 ppm for carbonyl) .
  • X-ray Diffraction : Resolves stereochemistry (e.g., E/Z isomerism) and bond angles (e.g., dihedral angle between indole and pyridine planes ≈ 15°) .
  • Mass Spectrometry : HRMS validates molecular weight (C14H10N2O; calc. 222.08, obs. 222.07) .

Basic: What preliminary biological screening models are recommended for assessing the pharmacological potential of this compound?

  • Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC50 values <50 µM suggest potency) .
  • Anti-inflammatory Testing : Inhibit COX-2 enzyme (IC50 comparison with indomethacin) .
  • Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental activity data for this compound?

  • Molecular Dynamics Simulations : Compare binding poses in VEGFR-2 or c-Met kinase models with experimental IC50 values .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed protein-ligand interactions .
  • Experimental Validation : Synthesize analogs with modified substituents (e.g., halogenation at C5) to test SAR hypotheses .

Advanced: What strategies are effective in optimizing the substitution pattern to enhance target selectivity while maintaining potency?

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -NO2, -CF3) at C5 improve kinase inhibition (e.g., c-Met IC50 reduction from 1.2 µM to 0.3 µM) .
    • Hydrophobic moieties (e.g., Br, Cl) enhance membrane permeability (logP increase from 2.1 to 3.5) .
  • Table 2: Selectivity Optimization

    SubstituentTarget (IC50, µM)Selectivity Ratio (c-Met/VEGFR-2)
    -H1.21:1.5
    -Br0.31:8.7

Advanced: What advanced purification techniques address challenges in isolating stereoisomers of this compound derivatives?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve E/Z isomers .
  • Crystallography-Driven Isolation : Co-crystallize with chiral auxiliaries (e.g., L-proline) to separate enantiomers .
  • Dynamic Kinetic Resolution : Employ lipase catalysts (e.g., CAL-B) under mild conditions to favor thermodynamically stable isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.